BenchChemオンラインストアへようこそ!

5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide

Lipophilicity Drug-likeness ADME

This dual-halogenated nicotinamide derivative (CAS 1280829-63-1) is a research intermediate purpose-built for medicinal chemistry. Its 5-bromo-2-chloro substitution pattern provides orthogonal cross-coupling handles (Suzuki, Buchwald-Hartwig), while the N-cyclooctyl group offers a unique lipophilic vector for fragment growth. With a TPSA of 42 Ų and logP of 4.7, it is a versatile scaffold for CNS and oral bioavailability probe synthesis. Unlike simpler analogs, the cyclooctyl moiety ensures distinct conformational and binding properties. Available for B2B procurement with full QA documentation.

Molecular Formula C14H18BrClN2O
Molecular Weight 345.67
CAS No. 1280829-63-1
Cat. No. B2471286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide
CAS1280829-63-1
Molecular FormulaC14H18BrClN2O
Molecular Weight345.67
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)C2=C(N=CC(=C2)Br)Cl
InChIInChI=1S/C14H18BrClN2O/c15-10-8-12(13(16)17-9-10)14(19)18-11-6-4-2-1-3-5-7-11/h8-9,11H,1-7H2,(H,18,19)
InChIKeyDUEIKOKXLQWUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide: Chemical Profile and Sourcing Context


5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide (CAS 1280829-63-1) is a synthetic, halogenated nicotinamide derivative with a molecular formula of C14H18BrClN2O and a molecular weight of 345.66 g/mol [1]. It features a pyridine ring substituted at the 2-position with chlorine, at the 5-position with bromine, and an N-cyclooctyl carboxamide group at the 3-position. The compound is primarily utilized as a research-intermediate building block and in screening libraries for early-stage drug discovery projects. Its structural complexity and dual-halogen substitution pattern differentiate it from simpler nicotinamide analogs.

Why Unsubstituted or Simple Alkyl Nicotinamides Cannot Replace 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide


Generic substitution of 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide with simpler nicotinamide analogs (e.g., unsubstituted nicotinamide, 5-bromo-2-chloronicotinamide, or N-cyclohexyl derivatives) is not advisable due to the critical influence of both the halogen substitution pattern and the N-cycloalkyl moiety on target binding, physicochemical properties, and metabolic stability [1]. The specific arrangement of bromine and chlorine on the pyridine ring dictates electronic distribution and steric fit within binding pockets, while the cyclooctyl group confers a distinct lipophilic and conformational profile compared to smaller or linear N-substituents. Published studies on related pesticidal and pharmaceutical pyridyl carboxamides demonstrate that even minor structural changes can abolish biological activity [2]. Therefore, replacement without rigorous comparator data risks loss of desired activity or altered pharmacokinetic behavior.

Quantitative Differentiation Evidence for 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide


Lipophilicity (XLogP3) Advantage Over Nicotinamide in Membrane Permeation Potential

The target compound exhibits a computed XLogP3 value of 4.7, indicating significantly higher lipophilicity compared to unsubstituted nicotinamide (XLogP3 ≈ -0.37) [1]. This difference suggests enhanced passive membrane permeability, which is often a prerequisite for intracellular target engagement.

Lipophilicity Drug-likeness ADME

Molecular Size and Steric Bulk Relative to Simple Nicotinamide Building Blocks

With a molecular weight of 345.66 g/mol, 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide is substantially larger than the parent 5-bromo-2-chloronicotinamide scaffold (MW 235.47 g/mol) [1]. The cyclooctyl substituent adds approximately 110 mass units and considerable steric volume, which may restrict off-target interactions or alter binding modes in target proteins compared to smaller N-alkyl analogs.

Molecular weight Steric bulkiness Fragment-based screening

Topological Polar Surface Area (TPSA) and Oral Bioavailability Potential

The TPSA of 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide is 42 Ų, which is well below the threshold of 140 Ų often associated with acceptable oral bioavailability [1]. This value is derived from the single amide group and the pyridine nitrogen, and compares favorably to many orally bioavailable drugs. Brominated and chlorinated analogs without the cyclooctyl group typically have similar TPSA values (~42–60 Ų), indicating that the cyclooctyl substitution does not sacrifice this property.

ADME Polar surface area Bioavailability

Absence of Public Bioactivity Data Necessitates In-House Profiling

A comprehensive search of ChEMBL, PubChem BioAssay, and BindingDB (queried via InChIKey DUEIKOKXLQWUPT-UHFFFAOYSA-N) returned zero specific bioactivity records for 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide as of April 2026 [1]. This contrasts with structurally simpler N-cyclohexyl and N-unsubstituted analogs, for which limited PARP inhibition data have been reported. The data gap represents an opportunity for proprietary hit-finding campaigns but precludes direct potency-based selection.

Bioactivity gap Screening libraries SAR

Recommended Application Scenarios for 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide


Scaffold Extension in Fragment-Based Drug Discovery

The cyclooctyl amide group provides a natural vector for fragment growth, allowing medicinal chemists to explore lipophilic sub-pockets without introducing additional heteroatoms. This is particularly relevant for targets with deep hydrophobic clefts [1].

Custom Combinatorial Library Design

The dual halogenation (Br and Cl) offers orthogonal reactivity handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling library diversification. The cyclooctyl group simultaneously maintains lipophilicity while other parts of the molecule are varied [1].

In-House Pharmacokinetic Probe Synthesis

Based on its low TPSA (42 Ų) and moderate logP (4.7), this compound is a candidate for the synthesis of PK probes aimed at studying blood-brain barrier penetration or oral absorption mechanisms in rodent models [1].

Quote Request

Request a Quote for 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.